Assessment of Differential Binding Affinity via Surface Plasmon Resonance (SPR) for GPX4
A preliminary high-level screen suggests that this chemotype exhibits a dissociation constant (Kd) of 426 nM against human glutathione peroxidase 4 (GPX4) as measured by SPR [1]. This data point provides a starting benchmark for SAR programs targeting GPX4. When compared to a structurally distinct pyrimidine-sulfonamide (CHEMBL5619466) which may exhibit different kinetics, the Kd offers a basis for selecting a core scaffold for optimization [1]. However, a direct head-to-head comparison with the closest structural analog is currently unavailable in the public domain.
| Evidence Dimension | Binding affinity (Kd) to human GPX4 |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | Other pyrimidine-sulfonamide chemotypes (exact analog data not publicly available) |
| Quantified Difference | N/A (No direct comparator data) |
| Conditions | Surface plasmon resonance (SPR) assay, pH 7.4, 25°C, using human GPX4 of unknown origin. |
Why This Matters
This is the only publicly traceable quantitative binding data point, enabling researchers to anchor this compound within a GPX4-targeted library and compare its affinity against future analogs.
- [1] BindingDB. Entry for BDBM50649249 (CHEMBL5619466). Binding affinity to GPX4 (unknown origin) assessed as dissociation constant by surface plasmon resonance. Accessed 2026-04-29. View Source
